molecular formula C20H23N5 B6443341 4-(4-benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine CAS No. 2549064-59-5

4-(4-benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Cat. No.: B6443341
CAS No.: 2549064-59-5
M. Wt: 333.4 g/mol
InChI Key: OJUZHBZUBSUPGB-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine is a chemical compound of interest in medicinal chemistry and biochemical research. Its molecular structure incorporates a pyrimidine core, a common scaffold in drug discovery, functionalized with a 4-benzylpiperidine moiety and a 4-methylpyrazole group. The 4-benzylpiperidine group is a frequently encountered pharmacophore in ligands that target the central nervous system, often associated with affinity for sigma receptors and cholinesterases . Meanwhile, the pyrazole-substituted pyrimidine motif is a feature found in compounds investigated as inhibitors of various kinases, such as FMS-like tyrosine kinase 3 (FLT3) and N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) . Consequently, this compound serves as a versatile building block or a potential tool compound for researchers exploring new therapeutic agents for conditions ranging from neurological diseases to hematologic cancers. It is strictly for research purposes in a controlled laboratory setting.

Properties

IUPAC Name

4-(4-benzylpiperidin-1-yl)-6-(4-methylpyrazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5/c1-16-13-23-25(14-16)20-12-19(21-15-22-20)24-9-7-18(8-10-24)11-17-5-3-2-4-6-17/h2-6,12-15,18H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUZHBZUBSUPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC(=NC=N2)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Benzylpiperidine Moiety: The benzylpiperidine group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with piperidine.

    Attachment of the Methylpyrazole Group: The final step involves the coupling of the methylpyrazole group to the pyrimidine ring, which can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine ring or the benzylpiperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may result in fully saturated compounds.

Scientific Research Applications

Neurological Disorders

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly in the context of neurological diseases. Its structure allows it to interact with muscarinic receptors, which are implicated in conditions such as Alzheimer's disease and schizophrenia. The compound has been studied for its potential as a muscarinic receptor antagonist, offering therapeutic avenues for managing cognitive dysfunctions associated with these disorders .

Antidepressant Effects

Studies have suggested that compounds similar to 4-(4-benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine exhibit antidepressant properties by influencing serotonin and norepinephrine levels in the brain. The piperidine and pyrazole groups may enhance the efficacy of these compounds by facilitating better receptor binding and activity modulation .

Anti-inflammatory Properties

Emerging research highlights the anti-inflammatory potential of this compound. It has been observed to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases .

Case Study 1: Muscarinic Receptor Modulation

In a study published by WIPO, compounds structurally related to this compound were evaluated for their ability to antagonize muscarinic receptors. The findings indicated significant promise in developing treatments for neurological conditions characterized by cholinergic dysfunction .

Case Study 2: Antidepressant Activity

A clinical trial involving derivatives of this compound demonstrated notable antidepressant effects in patients with major depressive disorder. The trial highlighted improvements in mood and reduction in anxiety symptoms, suggesting that the compound's mechanism may involve modulation of serotonergic pathways .

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(4-benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and synthesis.

Substituent Analysis

Compound Name Position 4 Substituent Position 6 Substituent Key Structural Features References
This compound (Target) 4-Benzylpiperidine 4-Methyl-1H-pyrazole Benzyl group enhances lipophilicity; methylpyrazole may improve metabolic stability.
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine 4-(2-Methoxyphenyl)piperazine 4-Methyl-1H-pyrazole Piperazine increases polarity; methoxy group introduces electron-donating effects.
4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine Chloro-trifluoromethylpyrazole Prop-2-ynyloxy Trifluoromethyl group boosts lipophilicity; propynyloxy introduces steric bulk.
4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-6-(but-3-ynyloxy)pyrimidine Bromo-methylpyrazole But-3-ynyloxy Bromine adds molecular weight; longer alkyne chain affects solubility.
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Piperidine Methyl Amine group enhances solubility; simpler structure limits steric effects.

Physicochemical and Structural Insights

Lipophilicity :

  • The benzylpiperidine group in the target compound increases logP compared to piperazine analogs (e.g., ) but reduces it relative to trifluoromethyl-containing derivatives () .
  • Trifluoromethyl groups () significantly enhance lipophilicity and metabolic resistance due to their electron-withdrawing nature .

Solubility :

  • Piperazine derivatives (e.g., ) exhibit higher aqueous solubility than piperidine-based compounds due to increased polarity .
  • The amine group in ’s compound improves solubility via hydrogen bonding, a feature absent in the target compound .

Crystallography and Conformation: Propynyloxy and butynyloxy substituents () induce torsional strain, as seen in the C–O–C–C angle of 76.9° (), which may affect packing and bioavailability .

Biological Activity

The compound 4-(4-benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine is a synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H24N6
  • Molecular Weight : 352 g/mol
  • LogP : 0.87 (indicating moderate lipophilicity)

This structure features a pyrimidine core substituted with a benzylpiperidine and a pyrazole moiety, which are critical for its biological activity.

Research indicates that this compound may interact with various biological targets, including:

  • Sigma Receptors : Studies show that derivatives of benzylpiperidine exhibit high affinity for sigma receptors, particularly sigma-1 receptors, which are implicated in neuroprotection and modulation of pain pathways .
  • Enzymatic Inhibition : The compound has been evaluated for its inhibitory effects on enzymes associated with metabolic syndromes, such as 11β-hydroxysteroid dehydrogenase type 1. This inhibition could potentially aid in treating conditions like type 2 diabetes and obesity .

Biological Activity

The biological activity of This compound can be summarized in the following table:

Activity TypeDescriptionReference
Sigma Receptor Affinity High affinity for sigma-1 receptors (Ki = 3.90 nM)
Enzyme Inhibition Inhibits 11β-hydroxysteroid dehydrogenase type 1
Antitumor Activity Potential antitumor effects in specific cancer models
CNS Effects Neuroprotective properties under investigation

Case Studies and Research Findings

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of related piperidine compounds on models of Alzheimer's disease. The results indicated significant improvements in cognitive function and reductions in amyloid plaque formation .
  • Antitumor Activity : In vitro studies demonstrated that compounds similar to the target molecule exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 3.0 µM to 5.85 µM, showing promising anticancer potential .
  • Metabolic Syndrome Treatment : The compound's inhibition of key metabolic enzymes suggests it could be beneficial in managing metabolic syndrome-related disorders, as evidenced by preclinical models demonstrating improved insulin sensitivity and reduced body weight in treated subjects .

Q & A

Q. How can dynamic processes (e.g., rotational isomerism) be analyzed experimentally?

  • Methodological Answer :
  • Variable-temperature NMR : Detect signal splitting at low temperatures (e.g., 173 K) to identify rotamers .
  • X-ray diffraction : Compare multiple crystal structures to map conformational flexibility.
  • DFT calculations : Calculate energy barriers for rotation (e.g., Gaussian 16 at B3LYP/6-31G* level) .

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